1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
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Overview
Description
- The benzimidazole derivative is then reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to introduce the benzylsulfonyl group.
Attachment of Azepane Ring:
- The final step involves the reaction of the intermediate with azepane under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of Benzimidazole Core:
- Starting with o-phenylenediamine and a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
- Example: Heating o-phenylenediamine with formic acid.
Chemical Reactions Analysis
Types of Reactions: 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the benzylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can interact with biological macromolecules, while the benzylsulfonyl group can enhance binding affinity and specificity. The azepane ring may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
- 1-(piperidin-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
- 1-(morpholin-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring (azepane vs. piperidine vs. morpholine).
- Chemical Properties: These differences can affect the compound’s solubility, stability, and reactivity.
- Biological Activity: Variations in the heterocyclic ring can lead to differences in biological activity and specificity.
1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone stands out due to the presence of the azepane ring, which may offer unique advantages in terms of stability and interaction with biological targets.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-benzylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-21(24-14-8-1-2-9-15-24)16-25-20-13-7-6-12-19(20)23-22(25)29(27,28)17-18-10-4-3-5-11-18/h3-7,10-13H,1-2,8-9,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAYJPQJPNLRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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